molecular formula C21H15N3O2S B11181501 2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11181501
M. Wt: 373.4 g/mol
InChI Key: ZIOANWDZUIXODZ-UHFFFAOYSA-N
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Description

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dioxane at a temperature range of 50-60°C . The product is then purified through recrystallization from methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or benzothiazole groups can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is unique due to its specific structure, which combines the properties of both benzamide and benzothiazole groups. This combination enhances its potential for diverse biological activities and applications in various fields.

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C21H15N3O2S/c25-19(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)20(26)24-21-23-17-12-6-7-13-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)

InChI Key

ZIOANWDZUIXODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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